molecular formula C6H10O4 B013577 d-Galactal CAS No. 21193-75-9

d-Galactal

Cat. No. B013577
CAS RN: 21193-75-9
M. Wt: 146.14 g/mol
InChI Key: YVECGMZCTULTIS-UHFFFAOYSA-N
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Description

D-Galactal is a naturally occurring sugar alcohol and isomer of d-galactose, which is a carbohydrate found in many foods. It is a white, crystalline powder with a sweet taste. It is used in the food industry as a sweetener, and in the pharmaceutical industry as an excipient. This compound has many potential applications in scientific research, including in the fields of biochemistry, physiology, and pharmacology.

Scientific Research Applications

  • Biofuel and Chemical Production : Benz et al. (2014) demonstrated that the D-GalA transporter GAT-1 in Saccharomyces cerevisiae can convert D-GalA into products with high potential for utilization as platform chemicals, potentially for biofuel and value-added chemicals production (Benz et al., 2014).

  • Food, Cosmetics, Pharmaceuticals : Mojzita et al. (2009) identified applications of D-galactarate in food, cosmetics, pharmaceuticals, and as a platform chemical (Mojzita et al., 2009).

  • Inhibitor for Glycosidases : Yunjong Lee (1969) found that D-galactal is a potent inhibitor of α-D-galactopyranosidases, offering a new type of inhibitor for glycosidases (Lee, 1969).

  • Degradation of Pectic Hairy Regions : De Vries et al. (2002) reported that GALA, a beta-1,4-endogalactanase, is important in the degradation of pectic hairy regions, releasing d-galactose and d-galactobiose from arabinogalactans (De Vries et al., 2002).

  • Inhibition of Beta-Galactosidase Enzyme : Sekimata et al. (1989) discovered that this compound acts as a potent competitive inhibitor of the beta-galactosidase enzyme from radish seeds (Sekimata et al., 1989).

  • Polysaccharide Biosynthesis in Bacteria : Kos and Whitfield (2010) found that d-Galactan I is a polysaccharide required for its biosynthesis in many Gram-negative bacteria, including Klebsiella pneumoniae (Kos & Whitfield, 2010).

  • Galactan Utilization by Bacteria : Tabachnikov and Shoham (2013) characterized the galactan utilization system of Geobacillus stearothermophilus, which cleaves galactan into galactooligosaccharides and then degrades them into galactose (Tabachnikov & Shoham, 2013).

  • Prebiotic Effects and Gut Microbiome Studies : Zheng et al. (2018) suggested that the prebiotic effects on Lactobacillus bacteria are related to galactan chain length, indicating potential applications in studying the human gut microbiome (Zheng et al., 2018).

Future Directions

: Structure-Guided Design of d-Galactal Derivatives with High Affinity and Selectivity for the Galectin-8 N-Terminal Domain

Mechanism of Action

Target of Action

d-Galactal primarily targets the enzyme β-galactocerebrosidase (GALC) . GALC is involved in the catabolism of glycosphingolipids, which are ubiquitous components of mammalian cell membranes . Deficiencies in GALC can lead to Krabbe disease, a genetic disorder characterized by widespread demyelination and rapid, fatal neurodegeneration . Another target of this compound is the galectin-8 N-terminal domain (galectin-8N) , a carbohydrate-binding protein that plays a crucial role in tumor progression and metastasis, antibacterial autophagy, modulation of the immune system, and bone remodeling .

Mode of Action

This compound interacts with its targets by binding to them. For instance, it binds to GALC, forming a short-lived enzyme-substrate complex . This interaction leads to conformational changes accompanying the catalytic steps . In the case of galectin-8N, this compound derivatives have been identified as selective ligands for this target . The interaction involves orbital overlap between a NH LUMO of Arg45 with electron-rich HOMOs of the olefin and O4 of the this compound .

Biochemical Pathways

This compound affects the Leloir pathway , which is involved in galactose metabolism . This pathway includes enzymes such as galactose-1-phosphate uridyltransferase and galactokinase . This compound, as a non-metabolizable glucose analog, inhibits the AF biosynthesis pathway by suppressing the expression of AF biosynthetic genes .

Pharmacokinetics

It is known that this compound is a non-metabolizable glucose analog

Result of Action

The molecular effects of this compound’s action include the inhibition of the AF biosynthesis pathway and the suppression of the expression of AF biosynthetic genes . At the cellular level, this compound derivatives have been shown to reduce the secretion of the proinflammatory cytokines interleukin-6 (IL-6) and IL-8 in a dose-dependent manner .

Action Environment

The action of this compound can be influenced by environmental factors such as the presence of other molecules in the environment. For instance, the presence of small molecules that bind to and stabilize the defective enzyme in the endoplasmic reticulum can facilitate its delivery to the site of action, such as the lysosome . .

properties

IUPAC Name

2-(hydroxymethyl)-3,4-dihydro-2H-pyran-3,4-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O4/c7-3-5-6(9)4(8)1-2-10-5/h1-2,4-9H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVECGMZCTULTIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(C(C1O)O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Record name glucal
Source Wikipedia
URL https://en.wikipedia.org/wiki/Glucal
Description Chemical information link to Wikipedia.
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00864381
Record name 1,5-Anhydro-2-deoxyhex-1-enitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00864381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

21193-75-9
Record name 1,5-Anhydro-2-deoxy-D-lyxo-hex-1-enitol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021193759
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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